molecular formula C11H23NO B14607881 1-Pyrrolidinebutanol, 2-propyl- CAS No. 59964-74-8

1-Pyrrolidinebutanol, 2-propyl-

Cat. No.: B14607881
CAS No.: 59964-74-8
M. Wt: 185.31 g/mol
InChI Key: RGKQIUSNYROWNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Pyrrolidinebutanol, 2-propyl- is an organic compound that belongs to the class of alcohols It features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, attached to a butanol chain with a propyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyrrolidinebutanol, 2-propyl- can be achieved through several methods. One common approach involves the reaction of pyrrolidine with a suitable butanol derivative under controlled conditions. The reaction typically requires a catalyst and may involve steps such as alkylation or reduction to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of 1-Pyrrolidinebutanol, 2-propyl- may involve large-scale chemical processes. These processes often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the compound. The use of advanced separation techniques, such as distillation or chromatography, is also common to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Pyrrolidinebutanol, 2-propyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

1-Pyrrolidinebutanol, 2-propyl- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Pyrrolidinebutanol, 2-propyl- involves its interaction with specific molecular targets. The pyrrolidine ring and hydroxyl group play crucial roles in its binding to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog without the butanol chain.

    Prolinol: A related compound with a similar pyrrolidine ring structure.

    Pyrrolidine-2-one: Another derivative with different functional groups.

Uniqueness: 1-Pyrrolidinebutanol, 2-propyl- is unique due to its specific combination of the pyrrolidine ring and the butanol chain with a propyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

59964-74-8

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

4-(2-propylpyrrolidin-1-yl)butan-1-ol

InChI

InChI=1S/C11H23NO/c1-2-6-11-7-5-9-12(11)8-3-4-10-13/h11,13H,2-10H2,1H3

InChI Key

RGKQIUSNYROWNZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCCN1CCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.